5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole

Catalog No.
S13093730
CAS No.
918142-98-0
M.F
C22H14ClN3O2S2
M. Wt
452.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-t...

CAS Number

918142-98-0

Product Name

5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole

IUPAC Name

2-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-pyridin-4-yl-1,3-thiazole

Molecular Formula

C22H14ClN3O2S2

Molecular Weight

452.0 g/mol

InChI

InChI=1S/C22H14ClN3O2S2/c23-15-6-7-18-17(12-15)21(30(27,28)16-4-2-1-3-5-16)20(25-18)22-26-19(13-29-22)14-8-10-24-11-9-14/h1-13,25H

InChI Key

OBZNENOQIZGMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C4=NC(=CS4)C5=CC=NC=C5

5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole is a complex organic compound that belongs to the indole family, characterized by the presence of a chloro group, a phenylsulfonyl moiety, and a thiazole ring. The indole structure is known for its diverse biological activities, making derivatives of this compound of significant interest in medicinal chemistry. The specific arrangement of substituents in this compound contributes to its unique properties and potential applications in various fields.

The chemical reactivity of 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole can be explored through several types of reactions:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Sulfonamide Formation: The phenylsulfonyl group can react with amines to form sulfonamide derivatives, which have therapeutic significance.
  • Thiazole Reactions: The thiazole ring can participate in cycloaddition reactions or serve as a site for further functionalization.

These reactions enable the synthesis of analogs and derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Indole derivatives, including 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole, are known for their broad spectrum of biological activities:

  • Anticancer Activity: Compounds with indole structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
  • Antimicrobial Properties: Some indole derivatives exhibit significant antimicrobial activity against both bacterial and fungal strains.
  • Anti-inflammatory Effects: Indoles have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The specific biological activity of 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole requires further investigation through in vitro and in vivo studies.

The synthesis of 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole can be achieved through several synthetic pathways:

  • Starting Materials: The synthesis typically begins with commercially available indole or its derivatives.
  • Functionalization Steps:
    • Chlorination: Introduction of the chloro group can be achieved through chlorination reactions using reagents such as thionyl chloride.
    • Sulfonation: The phenylsulfonyl group can be introduced via sulfonation reactions involving sulfonic acids or sulfonyl chlorides.
    • Thiazole Formation: The thiazole ring can be formed through cyclization reactions involving appropriate precursors like 2-aminothiophenols and α-haloketones.

These steps may vary based on the desired yield and purity of the final product.

5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole has potential applications in:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for the development of new anticancer or antimicrobial agents.
  • Research Tools: It could be utilized in biochemical assays to study specific pathways or mechanisms involved in disease processes.

Interaction studies are crucial for understanding how 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole interacts with biological targets:

  • Protein Binding Studies: Evaluating the binding affinity to target proteins can provide insights into its mechanism of action.
  • Molecular Docking: Computational studies can predict how this compound fits into active sites of proteins, aiding in the design of more potent analogs .

Such studies are essential for optimizing the compound's therapeutic profile.

Several compounds share structural similarities with 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-ChloroindoleIndole core with a chloro substituentSimple structure, less complex interactions
PhenylthiazoleThiazole ring with phenolic substituentsDifferent biological activity profile
PyridinesulfonamidePyridine ring with sulfonamide functionalityKnown for antibacterial properties

The uniqueness of 5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-indole lies in its combination of an indole framework with both thiazole and sulfonamide functionalities, which may enhance its biological activity compared to simpler analogs.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

451.0215967 g/mol

Monoisotopic Mass

451.0215967 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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